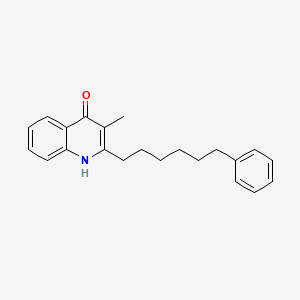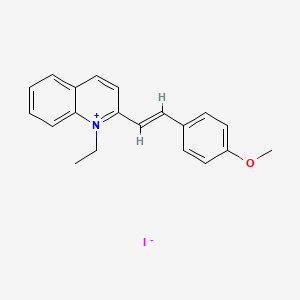
Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of anhydrides This compound is characterized by its unique structure, which includes a benzoic acid moiety and a pyrrolidine ring substituted with dimethylamino and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with pyrrolidine derivatives under anhydrous conditions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the pyrrolidine derivative to form the desired anhydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of functional groups into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic anhydride: A simpler anhydride with similar reactivity but lacking the pyrrolidine ring and dimethylamino groups.
2-Dimethylaminobenzoic acid: Shares the benzoic acid moiety and dimethylamino group but lacks the anhydride and pyrrolidine components.
4-Dimethylaminobenzoic anhydride: Similar in structure but with different substitution patterns on the benzoic acid moiety.
Uniqueness
Benzoic (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is unique due to its combination of a benzoic acid moiety with a substituted pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
benzoyl (2S)-3-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-11-10-16(2,18(3)4)13(17-11)15(20)21-14(19)12-8-6-5-7-9-12/h5-9,11,13,17H,10H2,1-4H3/t11?,13-,16?/m1/s1 |
Clave InChI |
HTNCZXYDQLDQIC-RYCVTPFZSA-N |
SMILES isomérico |
CC1CC([C@H](N1)C(=O)OC(=O)C2=CC=CC=C2)(C)N(C)C |
SMILES canónico |
CC1CC(C(N1)C(=O)OC(=O)C2=CC=CC=C2)(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


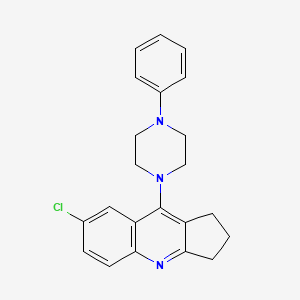



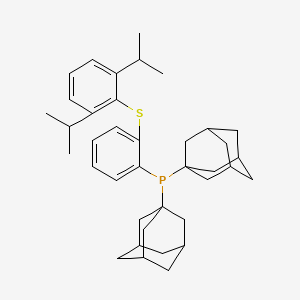


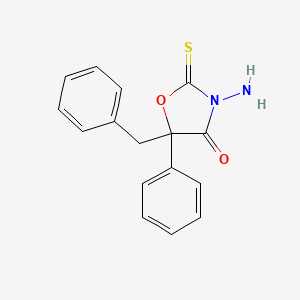

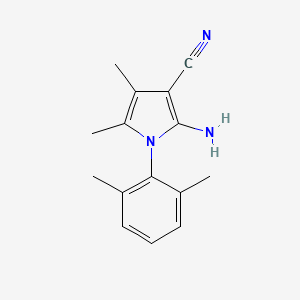
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
